molecular formula C19H13N9 B13655711 2,6-bis(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine

2,6-bis(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine

Cat. No.: B13655711
M. Wt: 367.4 g/mol
InChI Key: PZOHHVCEVSBOLS-UHFFFAOYSA-N
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Description

2,6-bis(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine is a versatile compound known for its unique structure and properties. This compound features a central pyridine ring substituted with two 1,2,4-triazole rings, each further substituted with a pyridine ring. This structure allows it to act as a terdentate ligand, making it highly valuable in coordination chemistry and various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine typically involves a multi-step process. One common method is the “click” reaction, which involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles. The process begins with the preparation of the azide and alkyne precursors, followed by their cycloaddition in the presence of a copper catalyst to form the triazole rings. The final step involves the coupling of the triazole rings with the central pyridine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing efficient purification techniques such as crystallization and chromatography.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-bis(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine primarily involves its ability to coordinate with metal ions. The tridentate ligand forms stable complexes with metals, influencing their electronic properties and reactivity. This coordination can modulate the activity of metal centers in catalytic processes and enhance the photophysical properties of materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-bis(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine stands out due to its unique combination of pyridine and triazole rings, providing a versatile platform for functionalization and coordination. Its ability to form stable complexes with a wide range of metals makes it particularly valuable in various scientific fields .

Properties

Molecular Formula

C19H13N9

Molecular Weight

367.4 g/mol

IUPAC Name

2,6-bis(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine

InChI

InChI=1S/C19H13N9/c1-2-14(18-23-16(25-27-18)12-4-8-20-9-5-12)22-15(3-1)19-24-17(26-28-19)13-6-10-21-11-7-13/h1-11H,(H,23,25,27)(H,24,26,28)

InChI Key

PZOHHVCEVSBOLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C2=NC(=NN2)C3=CC=NC=C3)C4=NC(=NN4)C5=CC=NC=C5

Origin of Product

United States

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